molecular formula C9H8ClN3O3 B12684142 3-((2-Furylmethylene)amino)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 61336-91-2

3-((2-Furylmethylene)amino)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B12684142
CAS No.: 61336-91-2
M. Wt: 241.63 g/mol
InChI Key: ZWXXVWSSKFZMOJ-IZZDOVSWSA-N
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Description

3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE is a chemical compound with the molecular formula C9H8ClN3O3 and a molecular weight of 241.63 g/mol. It is known for its unique structure, which includes a furan ring and an imidazolidine ring, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

The synthesis of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE typically involves the reaction of 2-furylmethyleneamine with 2-oxoimidazolidine-1-carbonyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming substituted imidazolidine derivatives.

Scientific Research Applications

3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE can be compared with similar compounds such as:

    3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL BROMIDE: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL FLUORIDE:

The uniqueness of 3-[(2-FURYLMETHYLENE)AMINO]-2-OXOIMIDAZOLIDINE-1-CARBONYL CHLORIDE lies in its specific reactivity and the ability to form stable derivatives, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61336-91-2

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C9H8ClN3O3/c10-8(14)12-3-4-13(9(12)15)11-6-7-2-1-5-16-7/h1-2,5-6H,3-4H2/b11-6+

InChI Key

ZWXXVWSSKFZMOJ-IZZDOVSWSA-N

Isomeric SMILES

C1CN(C(=O)N1C(=O)Cl)/N=C/C2=CC=CO2

Canonical SMILES

C1CN(C(=O)N1C(=O)Cl)N=CC2=CC=CO2

Origin of Product

United States

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